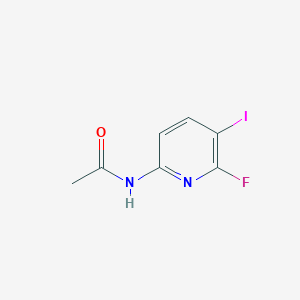

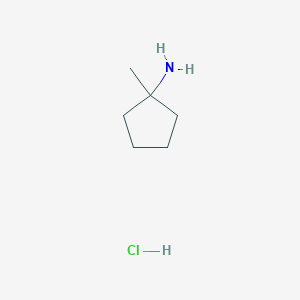

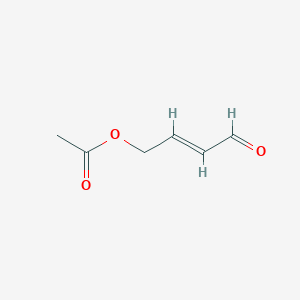

![molecular formula C6H10N4 B1339200 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine CAS No. 132454-36-5](/img/structure/B1339200.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is part of the piperazine-fused triazoles family, which has been kept in focus by the scientific community and regarded as a “privileged motif” for several decades .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine is determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS .Chemical Reactions Analysis

The development of the piperazine-fused triazoles, such as 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine, presents both challenges and opportunities . Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated .Scientific Research Applications

Therapeutic Treatments

Compounds similar to “5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine” have been identified as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes due to their interaction with fatty acid-binding proteins (FABPs) isoforms .

NK-3 Receptor Antagonists

These compounds have also been used as selective NK-3 receptor antagonists in pharmaceutical compositions for therapeutic treatments of NK-3 receptor-mediated disorders .

Modulators of σ-Receptors

They have established themselves as modulators of σ-receptors and inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1. They also possess antiviral activity and find use in the treatment of herpes and viral hepatitis B .

Medicinal Chemistry Building Blocks

The development of piperazine-fused triazoles based on [1,2,4]triazolo [4,3-a]pyrazine platform has been highlighted for its challenges and opportunities in medicinal chemistry .

Small Molecule Libraries

Methods have been developed to provide quick access to small libraries of triazolopyrazines with a variety of substituents in position 3 .

Antibacterial and Antifungal Applications

The synthesis of related compounds has been pursued for their potential antibacterial and antifungal properties .

Mechanism of Action

Target of Action

It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are known to provide potent ligands for numerous receptors .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

It’s known that the compound can influence various biochemical mechanisms, shedding light on its potential therapeutic applications .

Result of Action

It’s known that the compound has potential for medicinal chemistry, acting as therapeutic agents or their precursors .

Future Directions

The future directions for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine involve further synthetic application of the library members for medicinally oriented synthesis . The potential of this compound and its derivatives in the field of medicinal chemistry is significant, given their status as a “privileged motif” .

properties

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-5-2-1-3-10-6(5)8-4-9-10/h4-5H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSSXLAQFDGEDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=NN2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567692 |

Source

|

| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine | |

CAS RN |

132454-36-5 |

Source

|

| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

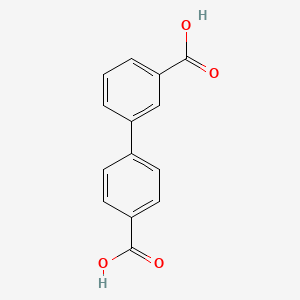

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)